molecular formula C10H22Cl2N2 B1383383 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride CAS No. 1803606-90-7

2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride

Cat. No. B1383383
CAS RN: 1803606-90-7
M. Wt: 241.2 g/mol
InChI Key: NLYXRFMJXKFOBJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2.2ClH/c11-6-8-12-7-2-4-9-3-1-5-10(9)12;;/h9-10H,1-8,11H2;2*1H . This indicates that the compound has a complex structure with a cyclopenta[b]pyridin-1-yl group attached to an ethan-1-amine group.

Scientific Research Applications

Neuroscience Research

This compound has shown potential in neuroscience due to its structural similarity to neurotransmitters. It may be used as a selective ligand in the study of neurotransmitter receptors , aiding in the understanding of neurological pathways and disorders .

Drug Discovery

As a substrate for enzyme assays , it can help in the screening of potential drug candidates, particularly in the development of treatments for neurodegenerative diseases where neurotransmitter pathways are affected.

Chemical Synthesis

This chemical serves as a building block in organic synthesis, allowing chemists to construct more complex molecules that could have pharmaceutical applications .

Enzyme Inhibition Studies

It has been found to inhibit the activity of enzymes like acetylcholinesterase and monoamine oxidase-A , which are targets for drugs treating conditions such as Alzheimer’s disease and depression.

Pharmacokinetics

The compound’s moderate lipophilicity (log P value of 0.7) suggests it could be used to study absorption, distribution, metabolism, and excretion (ADME) properties of drug molecules.

Toxicology

Due to its well-defined safety profile, it can be used in toxicological studies to understand the toxic effects and safety margins of new therapeutic agents.

Biological Assays

It can act as a reference compound in biological assays, helping to calibrate equipment and validate methodologies in various biological research settings .

Material Science

The stability of this compound under a range of conditions makes it suitable for use in material science, particularly in the development of biocompatible materials .

properties

IUPAC Name

2-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-6-8-12-7-2-4-9-3-1-5-10(9)12;;/h9-10H,1-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYXRFMJXKFOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCN(C2C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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